

# comparative analysis of the safety profiles of vinylcyclohexene and its analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vinylcyclohexene**

Cat. No.: **B1617736**

[Get Quote](#)

## A Comparative Safety Analysis of Vinylcyclohexene and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profiles of **vinylcyclohexene** (VCH) and its analogues, including its reactive metabolite 4-**vinylcyclohexene** diepoxide (VCD), the widely used industrial chemical styrene, and the naturally occurring terpene, d-limonene. The information presented is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the use and handling of these compounds. This analysis is based on a thorough review of toxicological data, including carcinogenicity, reproductive toxicity, and acute toxicity studies.

## Executive Summary

**Vinylcyclohexene** and its diepoxide metabolite exhibit significant toxicological concerns, including carcinogenicity and reproductive toxicity, particularly ovarian toxicity. Styrene also presents a carcinogenic risk. In contrast, d-limonene generally has a low toxicity profile, although it can be a skin sensitizer. The metabolic activation of VCH to VCD is a critical determinant of its toxicity. This guide presents key safety data in a comparative format to facilitate risk assessment.

## Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **vinylcyclohexene** and its selected analogues.

Table 1: Acute Toxicity Data

| Compound                           | Test | Species | Route  | LD50              | Reference |
|------------------------------------|------|---------|--------|-------------------|-----------|
| 4-Vinylcyclohexene (VCH)           | LD50 | Rat     | Oral   | 2.8 g/kg          | [1]       |
| 4-Vinylcyclohexene (VCH)           | LD50 | Rabbit  | Dermal | 0.06 ml/kg        | [1]       |
| 4-Vinylcyclohexene Diepoxide (VCD) | LD50 | Rat     | Oral   | 1847 - 3000 mg/kg | [2]       |
| Styrene                            | LD50 | Rat     | Oral   | 5000 mg/kg        | [3]       |
| Styrene                            | LD50 | Mouse   | Oral   | 316 mg/kg         | [3]       |
| d-Limonene                         | LD50 | Rat     | Oral   | >5 g/kg           | [4]       |
| d-Limonene                         | LD50 | Rabbit  | Dermal | >5 g/kg           | [4]       |

Table 2: Carcinogenicity and Chronic Toxicity Data

| Compound                           | Species       | Route  | Exposure Duration | NOAEL         | Tumors/Adverse Effects                                                     | Reference |
|------------------------------------|---------------|--------|-------------------|---------------|----------------------------------------------------------------------------|-----------|
| 4-Vinylcyclohexene (VCH)           | Female Mice   | Gavage | 2 years           | -             | Ovarian granulosa-cell and mixed tumors, adrenal subcapsular tumors.[5][6] | [5][6]    |
| 4-Vinylcyclohexene (VCH)           | Male Rats     | Gavage | 2 years           | -             | Squamous-cell tumors of the skin.[5][6]                                    | [5][6]    |
| 4-Vinylcyclohexene Diepoxide (VCD) | Female Mice   | Dermal | 2 years           | -             | Ovarian and lung tumors.[7]                                                | [7]       |
| 4-Vinylcyclohexene Diepoxide (VCD) | Rats and Mice | Dermal | 2 years           | -             | Benign and malignant skin tumors.[7][8]                                    | [7][8]    |
| Styrene                            | Rats          | Oral   | 2 years           | 35 mg/kg/day  | No adverse effects observed.                                               | [7]       |
| Styrene                            | Dogs          | Oral   | 561 days          | 200 mg/kg/day | Heinz body formation.                                                      | [7]       |
| d-Limonene                         | Female Rats   | Gavage | 2 years           | 300 mg/kg/day | No signs of toxicity.                                                      | [4]       |

---

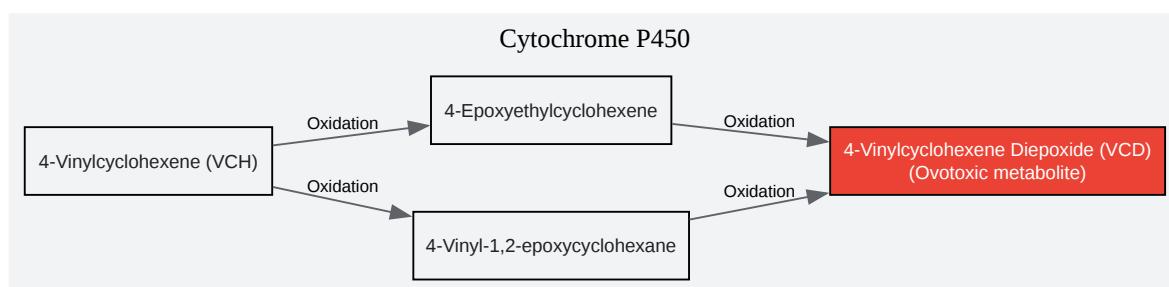
|            |           |        |         |   |                                                              |
|------------|-----------|--------|---------|---|--------------------------------------------------------------|
| d-Limonene | Male Rats | Gavage | 2 years | - | Renal tubular tumors (species-specific). <a href="#">[4]</a> |
|------------|-----------|--------|---------|---|--------------------------------------------------------------|

---

Table 3: Carcinogenicity Study Tumor Incidences for 4-Vinylcyclohexene (NTP TR-303)

| Species/Sex | Organ          | Tumor Type                           | Control (0 mg/kg) | Low Dose (200 mg/kg) | High Dose (400 mg/kg) |
|-------------|----------------|--------------------------------------|-------------------|----------------------|-----------------------|
| Female Mice | Ovary          | Mixed Tumor (benign)                 | 0/49              | 25/48 (52%)          | 11/47 (23%)           |
| Female Mice | Ovary          | Granulosa cell tumor or carcinoma    | 1/49 (2%)         | 10/48 (21%)          | 13/47 (28%)           |
| Male Rats   | Skin           | Squamous cell papilloma or carcinoma | 0/50              | 1/50                 | 4/50                  |
| Female Rats | Clitoral Gland | Adenoma or squamous cell carcinoma   | 1/50              | 5/50                 | 0/49                  |

Source: NTP Technical Report 303[\[1\]](#)[\[9\]](#)


Table 4: Carcinogenicity Study Tumor Incidences for 4-Vinylcyclohexene Diepoxide (NTP TR-362)

| Species/Sex | Organ | Tumor Type               | Control | Low Dose | Mid Dose | High Dose |
|-------------|-------|--------------------------|---------|----------|----------|-----------|
| Female Mice | Ovary | Granulosa-cell tumors    | 0/50    | 0/49     | 7/49     | 12/50     |
| Female Mice | Ovary | Benign mixed tumors      | 0/50    | 0/49     | 11/49    | 6/50      |
| Male Rats   | Skin  | Squamous cell carcinomas | 0/50    | 33/50    | -        | 36/50     |
| Female Rats | Skin  | Squamous cell carcinomas | 0/50    | 16/50    | -        | 34/50     |

Source: NTP Technical Report 362[5][7]

## Metabolic Pathway of Vinylcyclohexene

The toxicity of **vinylcyclohexene** is intrinsically linked to its metabolism. The following diagram illustrates the metabolic pathway leading to the formation of its reactive and toxic epoxide metabolites.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NTP Toxicology and Carcinogenesis Studies of 4-Vinylcyclohexene (CAS No. 100-40-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Toxicology and Carcinogenesis Studies of 4-Vinyl-1-cyclohexene Diepoxide (CAS No. 106-87-6) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Vinyl-1-cyclohexene Diepoxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Abstract for TR-303 [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 4-vinylcyclohexene: Carcinogenic Potency Database [files.toxplanet.com]
- To cite this document: BenchChem. [comparative analysis of the safety profiles of vinylcyclohexene and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617736#comparative-analysis-of-the-safety-profiles-of-vinylcyclohexene-and-its-analogues>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)